molecular formula C18H21N5S B14463514 Guanidine, 1-tert-butyl-2-(2-methyl-8-quinolyl)-3-(2-thiazolyl)- CAS No. 72041-95-3

Guanidine, 1-tert-butyl-2-(2-methyl-8-quinolyl)-3-(2-thiazolyl)-

Cat. No.: B14463514
CAS No.: 72041-95-3
M. Wt: 339.5 g/mol
InChI Key: OMZASHHCCQJEEO-UHFFFAOYSA-N
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Description

Guanidine, 1-tert-butyl-2-(2-methyl-8-quinolyl)-3-(2-thiazolyl)- is a complex organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound, featuring a quinoline and thiazole moiety, suggests potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, 1-tert-butyl-2-(2-methyl-8-quinolyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Thiazole Ring Formation: This can be synthesized via the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.

    Guanidine Introduction:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. Techniques like continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline and thiazole rings.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the quinoline and thiazole moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.

    Antimicrobial Activity: The thiazole and quinoline moieties suggest potential antimicrobial properties.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry

    Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of guanidine, 1-tert-butyl-2-(2-methyl-8-quinolyl)-3-(2-thiazolyl)- involves its interaction with molecular targets such as enzymes or receptors. The quinoline and thiazole rings can interact with biological macromolecules, potentially inhibiting their function or altering their activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Guanidine Derivatives: Compounds like aminoguanidine and methylguanidine.

    Quinoline Derivatives: Compounds like chloroquine and quinine.

    Thiazole Derivatives: Compounds like thiamine and benzothiazole.

Uniqueness

The uniqueness of guanidine, 1-tert-butyl-2-(2-methyl-8-quinolyl)-3-(2-thiazolyl)- lies in its combined structure, which integrates the properties of guanidine, quinoline, and thiazole. This combination can result in unique biological and chemical activities not observed in simpler compounds.

Properties

CAS No.

72041-95-3

Molecular Formula

C18H21N5S

Molecular Weight

339.5 g/mol

IUPAC Name

2-tert-butyl-1-(2-methylquinolin-8-yl)-3-(1,3-thiazol-2-yl)guanidine

InChI

InChI=1S/C18H21N5S/c1-12-8-9-13-6-5-7-14(15(13)20-12)21-16(23-18(2,3)4)22-17-19-10-11-24-17/h5-11H,1-4H3,(H2,19,21,22,23)

InChI Key

OMZASHHCCQJEEO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=NC(C)(C)C)NC3=NC=CS3)C=C1

Origin of Product

United States

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